Teugin
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Overview
Description
Teugin is a neo-clerodane diterpenoid isolated from the plant Teucrium fragile . This compound belongs to a class of natural products known for their diverse biological activities and complex structures. Neo-clerodane diterpenoids are characterized by their unique carbon skeleton, which includes a fused ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neo-clerodane diterpenoids like Teugin typically involves multiple steps, including the formation of the core carbon skeleton and subsequent functionalization. The synthetic routes often start with readily available natural precursors or simpler synthetic intermediates. Key steps may include cyclization reactions, oxidation, and reduction processes to build the complex ring system.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve the extraction of the compound from Teucrium fragile using solvent extraction methods. This process may be followed by purification steps such as chromatography to isolate this compound in its pure form. Large-scale synthesis could also be explored, leveraging optimized synthetic routes to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Teugin, like other neo-clerodane diterpenoids, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a model compound for studying neo-clerodane diterpenoid synthesis and reactivity.
Biology: Investigating its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Exploring its potential as a lead compound for drug development.
Industry: Potential use in the development of natural product-based pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of Teugin involves its interaction with specific molecular targets and pathways. As a neo-clerodane diterpenoid, it may interact with enzymes or receptors involved in various biological processes. The exact molecular targets and pathways would depend on the specific biological activity being studied, such as inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Teugin can be compared with other neo-clerodane diterpenoids, such as:
Teucrin A: Another diterpenoid from the same plant genus with known biological activities.
Teucrin B: Similar in structure and also isolated from Teucrium species.
Uniqueness
This compound’s uniqueness lies in its specific structural features and the particular biological activities it exhibits. While similar compounds may share the neo-clerodane skeleton, subtle differences in functional groups and stereochemistry can lead to distinct biological effects.
Properties
IUPAC Name |
(5S,5'S,6aS,7R,8R,10R,10aR)-5'-(furan-3-yl)-5,10-dihydroxy-8-methylspiro[5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7,3'-oxolane]-2',3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-10-4-16(22)20-9-26-17(23)13(20)5-12(21)6-15(20)19(10)7-14(27-18(19)24)11-2-3-25-8-11/h2-3,5,8,10,12,14-16,21-22H,4,6-7,9H2,1H3/t10-,12-,14+,15-,16-,19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNRUJAHBRZVTP-VFVLLFFMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C23COC(=O)C2=CC(CC3C14CC(OC4=O)C5=COC=C5)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@]23COC(=O)C2=C[C@H](C[C@@H]3[C@@]14C[C@H](OC4=O)C5=COC=C5)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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